4-Bromo-1-methyl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole
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Overview
Description
4-Bromo-1-methyl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom, a methyl group, and a tetrahydropyran-2-yloxymethyl group attached to the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Introduction of the tetrahydropyran-2-yloxymethyl group: This step involves the reaction of the brominated pyrazole with tetrahydropyran-2-ylmethanol in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-methyl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The tetrahydropyran-2-yloxymethyl group can be hydrolyzed to form the corresponding alcohol.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and reduction reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.
Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the tetrahydropyran-2-yloxymethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Scientific Research Applications
4-Bromo-1-methyl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole has several scientific research applications, including:
Medicinal chemistry: This compound is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Chemical biology: The compound is employed in the development of chemical probes to study biological pathways and mechanisms.
Industrial applications: It is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-methyl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: Lacks the tetrahydropyran-2-yloxymethyl group.
1-Methyl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole: Lacks the bromine atom.
4-Bromo-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole: Lacks the methyl group.
Uniqueness
4-Bromo-1-methyl-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)-1H-pyrazole is unique due to the presence of all three functional groups: the bromine atom, the methyl group, and the tetrahydropyran-2-yloxymethyl group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H15BrN2O2 |
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Molecular Weight |
275.14 g/mol |
IUPAC Name |
4-bromo-1-methyl-3-(oxan-2-yloxymethyl)pyrazole |
InChI |
InChI=1S/C10H15BrN2O2/c1-13-6-8(11)9(12-13)7-15-10-4-2-3-5-14-10/h6,10H,2-5,7H2,1H3 |
InChI Key |
OZQYGSIADRMRPB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)COC2CCCCO2)Br |
Origin of Product |
United States |
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